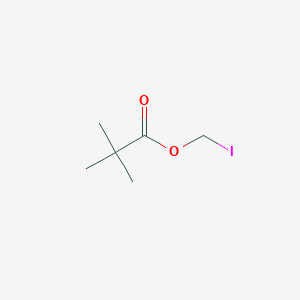

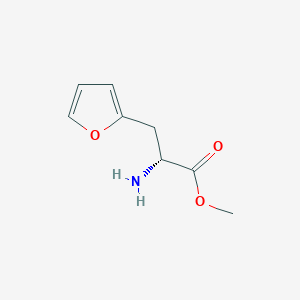

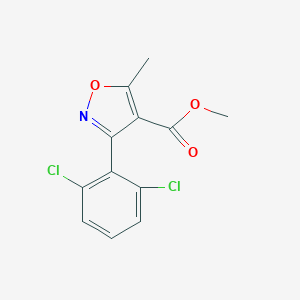

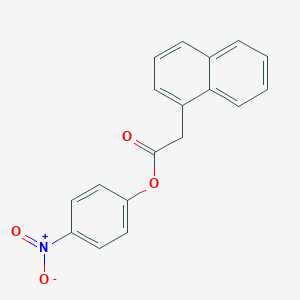

![molecular formula C10H14N2O3 B139756 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid CAS No. 129018-80-0](/img/structure/B139756.png)

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid, also known as Mexiletine, is a class IB antiarrhythmic drug that is used to treat ventricular arrhythmias. Mexiletine is a sodium channel blocker that works by reducing the influx of sodium ions into the cardiac cells, thereby reducing the excitability of the heart muscle.

Wirkmechanismus

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid works by blocking the voltage-gated sodium channels in cardiac cells and sensory neurons. This reduces the influx of sodium ions into the cells, thereby reducing the excitability of the cells. In cardiac cells, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid specifically targets the fast sodium channels, which are responsible for the rapid depolarization phase of the action potential. By blocking these channels, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid reduces the conduction velocity and refractoriness of the cardiac cells, thereby preventing the occurrence of ventricular arrhythmias.

Biochemische Und Physiologische Effekte

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and duration of the action potential in cardiac cells, as well as to reduce the refractory period of the cells. 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has also been shown to reduce the frequency and severity of ventricular arrhythmias, as well as to improve the left ventricular function in patients with heart failure. In sensory neurons, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been shown to reduce the amplitude and duration of the action potential, as well as to reduce the excitability of the cells.

Vorteile Und Einschränkungen Für Laborexperimente

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established antiarrhythmic drug that has been extensively studied in both animal models and human trials. This makes it a useful tool for studying the mechanisms of ventricular arrhythmias and for testing the efficacy of new antiarrhythmic drugs. One limitation is that 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has a relatively narrow therapeutic window, meaning that it can easily cause toxic effects if the dosage is not carefully monitored. This can make it difficult to use in lab experiments where precise dosing is required.

Zukünftige Richtungen

There are a number of future directions for research on 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid. One direction is to study its potential use in treating other types of arrhythmias, such as atrial fibrillation. Another direction is to study its potential use in treating other types of neuropathic pain, such as diabetic neuropathy. Additionally, there is a need for further research on the mechanisms of action of 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid, particularly in terms of its effects on ion channels and intracellular signaling pathways. Finally, there is a need for the development of new drugs that are more selective and have fewer side effects than 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid.

Synthesemethoden

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid is synthesized by reacting 2-(methylamino)ethanol with 5-amino-2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid in its pure form.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias caused by various underlying conditions such as ischemic heart disease, cardiomyopathy, and long QT syndrome. 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has also been studied for its potential use in treating neuropathic pain, as it has been shown to block the sodium channels in sensory neurons.

Eigenschaften

CAS-Nummer |

129018-80-0 |

|---|---|

Produktname |

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid |

Molekularformel |

C10H14N2O3 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

5-amino-2-[2-(methylamino)ethoxy]benzoic acid |

InChI |

InChI=1S/C10H14N2O3/c1-12-4-5-15-9-3-2-7(11)6-8(9)10(13)14/h2-3,6,12H,4-5,11H2,1H3,(H,13,14) |

InChI-Schlüssel |

HEOZIEYPTOWDLF-UHFFFAOYSA-N |

SMILES |

CNCCOC1=C(C=C(C=C1)N)C(=O)O |

Kanonische SMILES |

CNCCOC1=C(C=C(C=C1)N)C(=O)O |

Synonyme |

Benzoic acid, 5-amino-2-[2-(methylamino)ethoxy]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

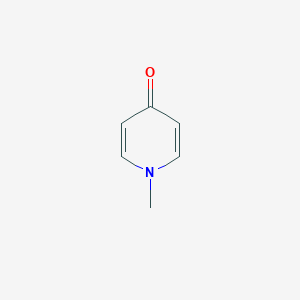

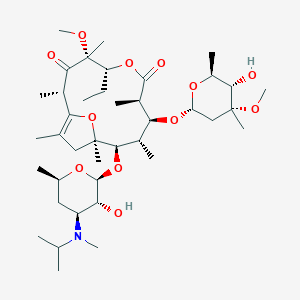

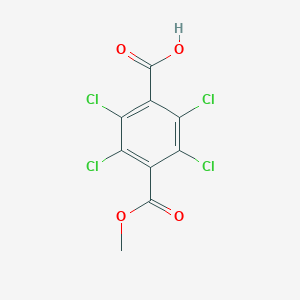

![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)